2-Oxoindoline-3-carbaldehyde

Description

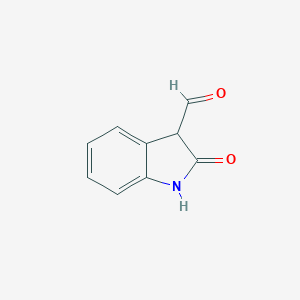

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,7H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWVVIDKMOJCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310589 | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78610-70-5 | |

| Record name | 78610-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxoindoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Oxoindoline-3-carbaldehyde IUPAC name and structure

An In-depth Technical Guide to 2-Oxoindoline-3-carbaldehyde

Core Compound Overview

This compound, a derivative of the oxindole heterocyclic system, serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its versatile reactivity, stemming from the presence of both an aldehyde and a lactam functional group, makes it a valuable building block for the synthesis of complex molecular architectures, including spirocyclic compounds and various substituted indoles with significant biological activities.

IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde[1]

Synonyms: 3-Formyloxindole, 2-Oxo-3-indolinecarbaldehyde, 2-oxo-1,3-dihydroindole-3-carbaldehyde[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Exact Mass | 161.047678466 Da | [1] |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Physical Form | Solid |

Synthesis and Experimental Protocols

The synthesis of substituted quinoline-3-carbaldehydes is often achieved via the Vilsmeier-Haack reaction.[3][4] This reaction typically involves the formylation of an electron-rich aromatic or heteroaromatic substrate using a Vilsmeier reagent (e.g., phosphoryl chloride and dimethylformamide).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is a representative method adapted from the synthesis of analogous heterocyclic aldehydes.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 10°C to form the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 2-oxindole, in DMF and add it slowly to the prepared Vilsmeier reagent.

-

Heating: After the addition is complete, heat the reaction mixture, for instance at 60-80°C, for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or potassium carbonate) to precipitate the crude product.

-

Purification: Filter the resulting solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain pure this compound.[3]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key precursor for synthesizing derivatives with potential therapeutic applications, particularly in oncology.

Synthesis of Antitumor Agents

Derivatives of 2-oxoindoline have been designed and synthesized as novel antitumor agents. Specifically, (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides have shown notable cytotoxicity against several human cancer cell lines.[5]

Experimental Protocol: Synthesis of an N'-(2-oxoindolin-3-ylidene)acetohydrazide Derivative

-

Reactants: A mixture of this compound and an appropriate 2-(2-oxoindolin-1-yl)acetohydrazide is prepared in a suitable solvent, such as ethanol.

-

Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) is added to the mixture.

-

Reaction: The reaction mixture is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected by filtration.

-

Purification: The crude product is washed with the solvent and dried to yield the target acetohydrazide derivative.

Biological Activity and Signaling Pathway

The antitumor activity of these derivatives is linked to their ability to activate procaspase-3.[5] Procaspase-3 is an inactive zymogen that, upon activation, cleaves into the active enzyme caspase-3. Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for cleaving numerous cellular substrates, ultimately leading to programmed cell death. The most potent compounds from the study were found to be three- to five-fold more cytotoxic than PAC-1, a known procaspase-3 activating compound, in colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cell lines.[5]

Caption: Simplified signaling pathway of procaspase-3 activation by 2-oxoindoline derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. It should be stored in an inert atmosphere at 2-8°C.

References

- 1. 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | C9H7NO2 | CID 313655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. ijsr.net [ijsr.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-oxo-1,3-dihydroindole-3-carbaldehyde

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. The information is curated for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

2-oxo-1,3-dihydroindole-3-carbaldehyde, also known as 2-oxoindoline-3-carbaldehyde or 3-formyloxindole, is a derivative of oxindole, a bicyclic aromatic compound.[1] Its core structure consists of a benzene ring fused to a pyrrolidin-2-one ring, with a carbaldehyde group at the 3-position.

Structural Information

| Identifier | Value |

| IUPAC Name | 2-oxo-1,3-dihydroindole-3-carbaldehyde[1] |

| CAS Number | 78610-70-5[1] |

| Molecular Formula | C₉H₇NO₂[1] |

| Molecular Weight | 161.16 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C(=O)N2)C=O[1] |

| InChI Key | NEWVVIDKMOJCCS-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-oxo-1,3-dihydroindole-3-carbaldehyde.

| Property | Value | Source |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 161.047678466 Da | PubChem[1] |

| Monoisotopic Mass | 161.047678466 Da | PubChem[1] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Spectral Information

Limited experimental spectral data is publicly available. PubChem lists GC-MS and IR spectral information.[1] For detailed structural elucidation and quality control, it is recommended to acquire comprehensive 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra upon synthesis or acquisition.

Synthesis and Experimental Protocols

Proposed Synthesis Workflow: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

General Experimental Protocol (Hypothetical)

Caution: This is a generalized, hypothetical protocol and requires optimization and safety assessment before implementation.

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), slowly add phosphorus oxychloride (1.2 eq) to ice-cold N,N-dimethylformamide (3-5 eq). Stir the mixture at 0°C for 30-60 minutes.

-

Formylation: Dissolve oxindole (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the solution to 0°C and slowly add the prepared Vilsmeier reagent.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until a precipitate forms.

-

Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Biological Activity and Potential Applications in Drug Development

Direct biological activity data for 2-oxo-1,3-dihydroindole-3-carbaldehyde is scarce in the public domain. However, the oxindole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3]

Known Activities of Oxindole Derivatives

Derivatives of the oxindole core have been reported to possess:

-

Anticancer Activity: Many oxindole derivatives have been investigated as anticancer agents.[2] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features an oxindole core and is used in the treatment of certain cancers.[2]

-

Antifungal and Antibacterial Activity: Studies have shown that some oxindole derivatives exhibit significant antifungal and antibacterial properties.[3]

-

Anti-inflammatory and Analgesic Activity: The oxindole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogs, which have shown potent anti-inflammatory and analgesic effects.[4]

Potential as a Tyrosine Kinase Inhibitor Intermediate

A significant finding in the literature is the discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248, the parent compound of Sunitinib) as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[5] This molecule is a condensation product of a substituted 2-oxindole and a pyrrole aldehyde, highlighting the importance of the 3-position of the oxindole ring for biological activity. This suggests that 2-oxo-1,3-dihydroindole-3-carbaldehyde could serve as a key intermediate for the synthesis of novel tyrosine kinase inhibitors.

Hypothetical Signaling Pathway Inhibition

Based on the activity of its derivatives, it is plausible that compounds synthesized from 2-oxo-1,3-dihydroindole-3-carbaldehyde could target receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer.

References

- 1. 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | C9H7NO2 | CID 313655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 3. Novel oxindole derivatives and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Formyloxindole: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Activity of 3-Formylindole for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Formylindole, also known as indole-3-carboxaldehyde, is an endogenous metabolite of the amino acid tryptophan, produced by gut microbiota. It has garnered significant scientific interest due to its diverse biological activities, primarily as a ligand for the aryl hydrocarbon receptor (AhR). Its ability to modulate immune responses and enhance the intestinal epithelial barrier makes it a promising candidate for further investigation in the context of inflammatory diseases and drug development. This technical guide provides a comprehensive overview of 3-formylindole, including its chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known signaling pathways.

Core Chemical and Physical Properties

3-Formylindole is a heterocyclic organic compound with a distinct indole scaffold substituted with a formyl group at the third position.

| Property | Value | Reference |

| CAS Number | 487-89-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₇NO | [1][2][3][4] |

| Molecular Weight | 145.16 g/mol | [1][3][6] |

| IUPAC Name | 1H-indole-3-carbaldehyde | [1][4][6] |

| Synonyms | Indole-3-carboxaldehyde, 3-Indolealdehyde, Indole-3-carbaldehyde, 3-Formyl-1H-indole | [1][2][3][5][6] |

| Appearance | Off-white to beige to light brown crystalline powder | [4] |

| Melting Point | 193-199 °C | [4] |

| Purity | ≥98% (Commercially available) | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 3-formylindole.

Synthesis of 3-Formylindole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like indole. The reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), freshly distilled

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Ice

-

Sodium hydroxide (NaOH)

-

Ethanol (for recrystallization, optional)

-

Round-bottomed, three-necked flask

-

Mechanical stirrer

-

Drying tube

-

Dropping funnel

Procedure:

-

Preparation of the Vilsmeier Reagent: In a 1-liter, three-necked flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place 288 mL (3.74 moles) of freshly distilled DMF. Cool the flask in an ice-salt bath for 30 minutes. With stirring, add 86 mL (0.94 moles) of freshly distilled POCl₃ to the cooled DMF over a period of 30 minutes.

-

Reaction with Indole: Prepare a solution of 100 g (0.85 moles) of indole in 100 mL of DMF. Add this solution to the Vilsmeier reagent over 1 hour, ensuring the temperature does not exceed 10°C.

-

Reaction Progression: After the addition is complete, replace the dropping funnel with a thermometer and allow the mixture to warm to 35°C. Stir the viscous solution at this temperature for 1 hour, or until the clear yellow solution transforms into an opaque, canary-yellow paste.

-

Quenching and Hydrolysis: Carefully add 300 g of crushed ice to the paste with stirring, which will result in a clear, cherry-red solution. Transfer this solution to a 3-liter three-necked flask containing 200 g of crushed ice. Prepare a solution of 375 g (9.4 moles) of NaOH in 1 liter of water and add it dropwise with efficient stirring until about one-third of the base has been added. The remaining two-thirds can then be added more rapidly.

-

Product Isolation: Heat the resulting suspension to boiling and then allow it to cool to room temperature. Place the mixture in a refrigerator to facilitate precipitation.

-

Purification: Collect the precipitate by filtration and resuspend it in 1 liter of water to dissolve most of the inorganic impurities. Collect the product again by filtration, wash with three 300-mL portions of water, and air-dry. The resulting 3-formylindole should have a melting point of 196–197°C. If further purification is desired, the product can be recrystallized from ethanol.

Biological Activity Assays

The following protocols are commonly used to assess the biological effects of 3-formylindole.

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells in culture (e.g., RAW 264.7 macrophages, HepG2 cells)

-

96-well plates

-

3-Formylindole stock solution (dissolved in a suitable solvent like DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-formylindole stock solution in culture medium. Replace the medium in the wells with the medium containing different concentrations of 3-formylindole. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-formylindole concentration). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or by using an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Luciferase Reporter Assay for Aryl Hydrocarbon Receptor (AhR) Activation

This assay quantifies the ability of 3-formylindole to activate the AhR signaling pathway.

Materials:

-

Reporter cell line (e.g., HepG2 cells stably transfected with a luciferase reporter plasmid containing Dioxin Response Elements - DREs)

-

96-well plates

-

3-Formylindole stock solution

-

Culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-formylindole. Include a positive control (e.g., TCDD or FICZ) and a vehicle control. Incubate for a specified period (e.g., 24 hours).

-

Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the fold induction of luciferase activity compared to the vehicle control. Determine the EC₅₀ value from a dose-response curve.

3. Griess Assay for Nitric Oxide (NO) Production

This assay measures the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophages

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

3-Formylindole stock solution

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of 3-formylindole for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce nitric oxide production. Include unstimulated and stimulated control wells. Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the culture supernatant with 50 µL of the Griess reagent.

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition by 3-formylindole compared to the stimulated control.

Signaling Pathways and Mechanisms of Action

3-Formylindole exerts its biological effects through the modulation of several key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

3-Formylindole is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.

Anti-inflammatory Signaling via NF-κB and NLRP3 Inflammasome Inhibition

3-Formylindole has demonstrated anti-inflammatory properties by inhibiting the NF-κB and NLRP3 inflammasome pathways. This is often, at least in part, mediated through its activation of the AhR.

Conclusion

3-Formylindole is a versatile molecule with significant potential in biomedical research and drug development. Its role as an endogenous activator of the AhR and its subsequent anti-inflammatory effects highlight its importance in maintaining intestinal homeostasis and regulating immune responses. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the multifaceted nature of this intriguing compound. Further investigation into its derivatives and their therapeutic applications is warranted.

References

- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 2. benchchem.com [benchchem.com]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

Spectroscopic and Structural Elucidation of 2-Oxoindoline-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, 2-Oxoindoline-3-carbaldehyde. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings, particularly in the fields of medicinal chemistry and drug discovery.

Spectroscopic Data

The structural integrity of synthesized this compound was confirmed through a suite of spectroscopic techniques. The data presented herein has been compiled from documented literature and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-4 | 7.78 | d | 7.7 |

| H-5 | 7.10 | t | 7.5 |

| H-6 | 7.35 | t | 7.7 |

| H-7 | 6.91 | d | 7.8 |

| C(3)-H | 10.99 | s | - |

| N-H | 11.16 | s | - |

| CHO | 10.27 | s | - |

Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 175.7 |

| C-3 | 120.3 |

| C-3a | 123.6 |

| C-4 | 128.9 |

| C-5 | 122.9 |

| C-6 | 134.4 |

| C-7 | 110.4 |

| C-7a | 143.2 |

| CHO | 188.1 |

Table 2: ¹³C NMR spectral data of this compound in DMSO-d₆.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| N-H | Stretch | 3258 |

| C-H (aromatic) | Stretch | 3180, 3118 |

| C=O (aldehyde) | Stretch | 1718 |

| C=O (amide) | Stretch | 1686 |

| C=C (aromatic) | Stretch | 1618, 1469 |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Technique | m/z | Relative Intensity (%) | Fragment |

| GC-MS | 161 | 95 | [M]⁺ |

| 133 | 100 | [M-CO]⁺ | |

| 104 | 55 | [M-CO-CHO]⁺ | |

| 78 | 40 | [C₆H₆]⁺ |

Table 4: Mass spectral data for this compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is conducted to simplify the spectrum. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer, such as a PerkinElmer Spectrum One, is used for analysis.

-

Data Acquisition: The spectrum is recorded in the range of 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

-

Instrumentation: A GC-MS system, such as an Agilent 6890 GC coupled to a 5973 Mass Selective Detector, is utilized.

-

Ionization: Electron Impact (EI) ionization is employed at 70 eV.

-

Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to final structure elucidation.

Navigating the Critical Path of Drug Discovery: A Technical Guide to the Solubility and Stability of 2-Oxoindoline-3-carbaldehyde

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of lead compounds is paramount to their successful progression from discovery to clinical application. This technical guide offers an in-depth analysis of the solubility and stability of 2-oxoindoline-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing a foundational understanding of this promising scaffold.

The 2-oxoindoline core is a privileged scaffold in numerous biologically active compounds. The introduction of a carbaldehyde group at the 3-position provides a versatile handle for synthetic modifications, making this compound a key intermediate in the synthesis of a diverse array of potential therapeutic agents. However, the inherent reactivity of the aldehyde functional group, coupled with the physicochemical characteristics of the oxindole ring system, necessitates a comprehensive evaluation of its solubility and stability profiles. These parameters are critical determinants of a compound's formulation feasibility, shelf-life, and ultimately, its bioavailability and in vivo efficacy.

This guide summarizes the available, albeit limited, qualitative data on the solubility and stability of this compound and provides detailed, generalized experimental protocols for the systematic determination of these crucial parameters.

Solubility Profile

Accurate solubility data is fundamental for designing appropriate formulation strategies and ensuring adequate drug exposure in preclinical and clinical studies. While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, the solubility of related compounds such as indole-3-carboxaldehyde and oxindole can provide valuable initial insights. Indole-3-carboxaldehyde is reported to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide, with limited solubility in aqueous buffers. Oxindole, the parent heterocycle, is soluble in a range of organic solvents including methanol, ethanol, and ether, but is insoluble in water.

Based on its structure, this compound is anticipated to exhibit low solubility in aqueous media and higher solubility in polar organic solvents. The following table provides a template for the systematic characterization of its solubility in a range of pharmaceutically relevant solvents.

Table 1: Quantitative Solubility of this compound in Various Solvents at Ambient Temperature

| Solvent | Classification | Expected Solubility (mg/mL) | Experimental Value (mg/mL) | Method of Determination |

| Water | Aqueous | Low | Data to be determined | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | Low | Data to be determined | HPLC-UV |

| 0.1 N HCl | Acidic Aqueous | Low | Data to be determined | HPLC-UV |

| 0.1 N NaOH | Basic Aqueous | Moderate (potential for salt formation/reaction) | Data to be determined | HPLC-UV |

| Methanol | Polar Protic | High | Data to be determined | Gravimetric/HPLC-UV |

| Ethanol | Polar Protic | High | Data to be determined | Gravimetric/HPLC-UV |

| Acetonitrile | Polar Aprotic | Moderate | Data to be determined | Gravimetric/HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Data to be determined | Gravimetric/HPLC-UV |

| Dichloromethane (DCM) | Nonpolar | Moderate | Data to be determined | Gravimetric/HPLC-UV |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Aldehydes are known to be susceptible to oxidation, and the lactam functionality in the oxindole ring can be prone to hydrolysis under certain conditions. Therefore, a comprehensive understanding of the degradation pathways of this compound is essential.

Qualitative information on related compounds suggests that while stable in some organic solvents like deuterated chloroform and DMSO at room temperature for short periods, aqueous solutions of similar molecules are not recommended for prolonged storage. Forced degradation studies are crucial to identify potential degradants and to develop stability-indicating analytical methods.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Major Degradants Formed | Analytical Method |

| Acidic Hydrolysis | 0.1 N HCl | 2, 4, 8, 24 | 60 | Data to be determined | To be identified | HPLC-UV/MS |

| Basic Hydrolysis | 0.1 N NaOH | 2, 4, 8, 24 | 60 | Data to be determined | To be identified | HPLC-UV/MS |

| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | Ambient | Data to be determined | To be identified | HPLC-UV/MS |

| Thermal | Solid State | 24, 48, 72 | 80 | Data to be determined | To be identified | HPLC-UV/MS |

| Photolytic | Solid State (ICH Q1B) | 1.2 million lux hours | Ambient | Data to be determined | To be identified | HPLC-UV/MS |

| Photolytic | Solution (ICH Q1B) | 1.2 million lux hours | Ambient | Data to be determined | To be identified | HPLC-UV/MS |

Experimental Protocols

To facilitate reproducible research, the following sections detail standardized protocols for determining the solubility and stability of this compound.

Protocol for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (as per Table 1)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

-

The solubility is calculated based on the measured concentration and the dilution factor.

Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Vials, heating block/oven, photostability chamber

-

HPLC-UV/MS system

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis: a. To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N HCl. b. Keep a control sample (stock solution in solvent) under the same conditions. c. Place the vials in a heating block at 60 °C. d. Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

3. Basic Hydrolysis: a. To a vial, add an aliquot of the stock solution and an equal volume of 0.1 N NaOH. b. Follow the same procedure as for acidic hydrolysis, neutralizing the samples with 0.1 N HCl before analysis.

4. Oxidative Degradation: a. To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂. b. Keep the vial at room temperature and protected from light. c. Withdraw samples at specified time points and dilute with mobile phase for HPLC analysis.

5. Thermal Degradation: a. Place a known amount of solid this compound in a vial. b. Heat the vial in an oven at 80 °C. c. At specified time points, dissolve the solid in a known volume of solvent and analyze by HPLC.

6. Photolytic Degradation: a. Expose both solid and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). b. Keep control samples protected from light. c. After the exposure period, prepare the samples for HPLC analysis.

7. Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradants.

Visualization of Experimental Workflow

To provide a clear overview of the process for characterizing a novel compound, the following diagram illustrates a general workflow for solubility and stability assessment.

Caption: General workflow for assessing the solubility and stability of a new chemical entity.

This comprehensive approach to characterizing the solubility and stability of this compound will empower research and development teams to make informed decisions, mitigate risks, and accelerate the journey of promising new drug candidates from the laboratory to the clinic.

The 2-Oxoindole Core: A Privileged Scaffold in Natural Products for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxoindole moiety, a bicyclic aromatic scaffold composed of a fused benzene and pyrrolidone ring, represents a cornerstone in the architecture of numerous biologically active natural products. Its prevalence in diverse chemical structures isolated from terrestrial and marine organisms underscores its evolutionary selection as a versatile framework for interacting with a wide array of biological targets. This technical guide provides a comprehensive overview of prominent natural products containing the 2-oxoindole core, their biological activities, and the experimental methodologies employed in their study.

Introduction to the 2-Oxoindole Scaffold

The 2-oxoindole structure, also known as oxindole, is characterized by a lactam function within a five-membered ring fused to a benzene ring. This scaffold is found in a variety of natural alkaloids and other secondary metabolites.[1][2] The versatility of the 2-oxoindole core arises from its susceptibility to substitution at various positions, particularly at the C3 position, which is often a stereocenter, leading to a wide range of structurally and functionally diverse molecules.[2] These natural products have garnered significant attention from the scientific community due to their potent and varied pharmacological properties, including anticancer, antimicrobial, analgesic, and immunomodulatory activities.[3][4][5]

Prominent Natural Products Containing the 2-Oxoindole Moiety

A multitude of natural products featuring the 2-oxoindole core have been isolated and characterized. This section highlights some of the most extensively studied examples.

Horsfiline and Coerulescine: Horsfiline is an oxindole alkaloid first isolated from the Malaysian tree Horsfieldia superba, a plant with a history of use in traditional medicine.[4][6] Coerulescine was initially synthesized en route to horsfiline before being identified as a natural product from Phalaris coerulescens.[6] Both compounds share a spiro-pyrrolidinyl-2-oxoindole skeleton and have been investigated for their analgesic properties.[4][6]

Conophylline and Concavine: Conophylline is a vinca alkaloid extracted from the leaves of Ervatamia microphylla.[7] It has demonstrated significant anticancer activity, notably through the inhibition of the K-Ras signaling pathway.[7] Concavine is another related 2-oxoindole alkaloid with cytotoxic properties.

Maremycins: The maremycins, such as Maremycin A and B, are indole diketopiperazine alkaloids produced by the marine-derived Streptomyces strain B 9173.[5] These compounds feature a 3-hydroxyindolin-2-one structure and have been noted for their antibacterial activities.[5]

Secalosides: Secalosides A and B are complex glycosides isolated from rye pollen (Secale cereale).[8] These molecules incorporate a 2-oxoindole-3-acetic acid moiety and have shown potent in vivo anticancer and immunomodulatory activities.[8]

Elacomine: Elacomine is a spiro-oxindole alkaloid with a structure similar to horsfiline.

Biological Activities and Therapeutic Potential

The diverse biological activities of 2-oxoindole-containing natural products make them attractive lead compounds for drug development.

Anticancer Activity

Many 2-oxoindole natural products exhibit potent cytotoxic effects against various cancer cell lines. Conophylline, for instance, has been shown to inhibit the growth of K-Ras-transformed cells.[7] The proposed mechanism involves the modulation of the K-Ras signaling pathway, a critical regulator of cell proliferation and survival that is frequently mutated in cancer. The secalosides have demonstrated significant in vivo antitumor activity, suggesting a potential immunomodulatory mechanism of action rather than direct cytotoxicity.[8]

Analgesic Activity

Horsfiline has been traditionally used for its analgesic effects.[4] Preclinical studies are aimed at elucidating the specific mechanisms and receptors involved in its pain-relieving properties.

Antimicrobial Activity

The maremycins have shown promise as antibacterial agents.[5] Their activity is likely attributed to their unique diketopiperazine structure fused to the 2-oxoindole core.

Immunomodulatory Activity

The observation that secalosides are active against tumors in vivo but not in vitro points towards an immunomodulatory mechanism.[8] This suggests that these compounds may enhance the host's immune response against cancer cells.

Quantitative Biological Data

The following table summarizes the reported biological activities of selected natural products containing the 2-oxoindole moiety.

| Natural Product | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC | Reference(s) |

| Conophylline | Anticancer | K-Ras transformed cell growth inhibition | K-Ras-NRK cells | Not specified | [7] |

| Horsfiline | Analgesic | Hot Plate Test | Mice | Not specified | [4] |

| Maremycin A | Antibacterial | Broth Microdilution | Various bacteria | Not specified | [5] |

| Maremycin B | Antibacterial | Broth Microdilution | Various bacteria | Not specified | [5] |

| Secalosides A/B | Anticancer (in vivo) | Sarcoma 180 tumor growth inhibition | Mice | ~5 µ g/mouse | [8] |

Experimental Protocols

This section provides generalized, detailed methodologies for the key experiments cited in the study of 2-oxoindole natural products.

Isolation of 2-Oxoindole Alkaloids from Plant Material

-

Extraction:

-

Air-dry and powder the plant material (e.g., leaves, stems).

-

Macerate the powdered material in a suitable organic solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Acidify the crude extract with a dilute acid (e.g., 2% HCl) and partition with a non-polar solvent (e.g., hexane) to remove fats and pigments.

-

Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

-

Extract the alkaloids into a chlorinated solvent (e.g., dichloromethane or chloroform).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Purification:

-

Subject the crude alkaloid fraction to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest and further purify using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure 2-oxoindole alkaloid.

-

Isolation of Microbial 2-Oxoindole Natural Products from Streptomyces

-

Fermentation and Extraction:

-

Inoculate a suitable liquid medium with a pure culture of the Streptomyces strain.

-

Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for 7-14 days.

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Extract the mycelium with a polar organic solvent (e.g., acetone or methanol).

-

Combine the organic extracts and evaporate the solvent to yield the crude extract.

-

-

Purification:

-

Follow a similar chromatographic purification strategy as described for plant-derived alkaloids, utilizing column chromatography, preparative TLC, and HPLC to isolate the pure maremycins.

-

In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations.

-

Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

In Vivo Analgesic Activity (Hot Plate Test)

-

Animal Acclimatization:

-

Acclimate mice to the laboratory environment for at least one week before the experiment.

-

On the day of the experiment, allow the mice to acclimate to the testing room for at least 30 minutes.

-

-

Compound Administration:

-

Administer the test compound (e.g., horsfiline) to the mice via a suitable route (e.g., intraperitoneal or oral).

-

Administer a vehicle control to another group of mice.

-

-

Hot Plate Test:

-

At a predetermined time after compound administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.

-

A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.

-

An increase in the latency time compared to the control group indicates an analgesic effect.

-

Antibacterial Activity (Broth Microdilution for MIC Determination)

-

Preparation of Inoculum:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

-

Serial Dilution of Compound:

-

Perform a two-fold serial dilution of the test compound (e.g., maremycin) in a 96-well microtiter plate containing a suitable broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-oxoindole natural products exert their biological effects is crucial for their development as therapeutic agents.

K-Ras Signaling Pathway in Cancer

The K-Ras protein is a small GTPase that acts as a molecular switch in signal transduction pathways that control cell growth, differentiation, and survival. Mutations in the KRAS gene are common in many cancers, leading to a constitutively active protein that drives uncontrolled cell proliferation. Conophylline has been reported to interfere with this pathway, although the precise molecular target is still under investigation.

Caption: K-Ras signaling pathway and the putative inhibitory action of conophylline.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents induce apoptosis through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway. The 2-oxoindole scaffold is present in many compounds that trigger apoptosis in cancer cells.

References

- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 2. blog.cellsignal.com [blog.cellsignal.com]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. MTT assay protocol | Abcam [abcam.com]

The Enduring Scaffold: A Technical Guide to 2-Oxoindole Chemistry and Its Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-oxoindole core, a bicyclic aromatic scaffold, has emerged as a privileged structure in medicinal chemistry, underpinning the development of numerous therapeutic agents. Its versatile chemical nature allows for substitution at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities. This in-depth technical guide explores the fundamental chemistry of 2-oxoindoles, details key synthetic methodologies, and provides a comprehensive overview of their applications, with a particular focus on their role as kinase inhibitors in oncology.

Core Chemistry and Reactivity

The 2-oxoindole, or oxindole, structure consists of a benzene ring fused to a pyrrolidin-2-one ring. The numbering of the scaffold places the nitrogen atom at position 1 and the carbonyl group at position 2. The protons on the C3 position are acidic and can be readily deprotonated to form an enolate, which is a key reactive intermediate for various C-C and C-heteroatom bond-forming reactions.[1] This reactivity at the C3 position is a cornerstone of 2-oxoindole chemistry, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures, including spirocyclic systems.

Key Synthetic Methodologies

The synthesis of the 2-oxoindole scaffold and its derivatives has been the subject of extensive research. Numerous methods have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed approaches.

Palladium-Catalyzed Intramolecular α-Arylation

A highly efficient and widely used method for the synthesis of 2-oxoindoles is the palladium-catalyzed intramolecular α-arylation of α-haloacetanilides. This reaction offers a direct route to the core structure with good functional group tolerance.

Aldol Condensation of Isatins

The aldol reaction of isatins (indole-2,3-diones) with various ketones or other carbonyl compounds is a powerful tool for the synthesis of 3-substituted-3-hydroxy-2-oxoindoles. These products can be further modified, for example, through dehydration to yield 3-alkenyl-2-oxoindoles.

Synthesis of 3,3-Disubstituted 2-Oxindoles

The creation of a quaternary stereocenter at the C3 position is a significant challenge in organic synthesis. Various methods have been developed to address this, including a facile, catalyst-free approach using Selectfluor to induce a 1,2-rearrangement of 2-substituted indoles.[2]

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 2-oxoindole scaffold has proven to be a particularly fruitful starting point for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-oxoindole core can be decorated with various substituents that interact with the ATP-binding pocket of kinases, leading to their inhibition.

A prime example of a successful 2-oxoindole-based kinase inhibitor is Sunitinib , an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor. Another notable example is Nintedanib , a potent triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, used in the treatment of idiopathic pulmonary fibrosis and certain types of lung cancer.

Data Presentation: Kinase Inhibitory Activity of 2-Oxoindole Derivatives

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of selected 2-oxoindole derivatives against key oncogenic kinases. This data highlights the potential of this scaffold in generating potent and selective kinase inhibitors.

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | VEGFR-2 | 83.20 ± 1.36 | [3] |

| Sunitinib | PDGFRβ | 2.13 | [4] |

| Sunitinib | c-Kit | 84.9 | [5] |

| Nintedanib | VEGFR-1 | 34 | |

| Nintedanib | VEGFR-2 | 13 | |

| Nintedanib | VEGFR-3 | 13 | |

| Nintedanib | FGFR-1 | 69 | |

| Nintedanib | FGFR-2 | 37 | |

| Nintedanib | FGFR-3 | 108 | |

| Nintedanib | PDGFRα | 59 | |

| Nintedanib | PDGFRβ | 65 | |

| Compound 6f | PDGFRα | 7.41 | [4] |

| Compound 6f | PDGFRβ | 6.18 | [4] |

| Compound 6f | VEGFR-2 | 7.49 | [4] |

| Compound 9f | PDGFRα | 9.9 | [4] |

| Compound 9f | PDGFRβ | 6.62 | [4] |

| Compound 9f | VEGFR-2 | 22.21 | [4] |

| Compound 130d | VEGFR-2 | 26.38 ± 1.09 | [3] |

| Compound 67a | VEGFR-2 | 78 ± 3 | [3] |

| Hydrazone 95 | VEGFR-2 | 25 ± 1.29 | [3] |

| Compound | Target Cancer Cell Line | GI50 (µM) | Reference |

| Compound 6f | MCF-7 (Breast) | 14.77 | [6] |

| Compound 6f | Leukemia Cell Lines | Potent Activity | [6] |

| Compound 6g | Leukemia Cell Lines | Potent Activity | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-oxoindole derivatives.

Protocol 1: Synthesis of Sunitinib

This protocol describes a common synthetic route to Sunitinib, involving the condensation of 5-fluoro-1,3-dihydro-indol-2-one with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide.

Materials:

-

5-fluoro-1,3-dihydro-indol-2-one

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide

-

Ethanol

-

Pyrrolidine

Procedure:

-

To a stirred solution of 5-fluoro-1,3-dihydro-indol-2-one in ethanol, add 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide.

-

Add a catalytic amount of pyrrolidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, Sunitinib, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford pure Sunitinib.

Protocol 2: Synthesis of Nintedanib

The synthesis of Nintedanib can be achieved through a multi-step process starting from methyl 2-oxoindoline-6-carboxylate. A key step involves a condensation reaction to form the characteristic 3-alkenyl-2-oxoindole core.

Materials:

-

Methyl 2-oxoindoline-6-carboxylate

-

3-methoxy-N-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide

-

Acetic acid

-

Ethanol

Procedure:

-

A mixture of methyl 2-oxoindoline-6-carboxylate and 3-methoxy-N-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)benzamide in ethanol is treated with acetic acid.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the precipitated solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent to yield Nintedanib.

Protocol 3: Palladium-Catalyzed Synthesis of 3,3-Disubstituted Oxindoles

This protocol outlines a general procedure for the synthesis of 3,3-disubstituted oxindoles via a palladium-catalyzed domino Heck cyclization/Suzuki coupling reaction.[7]

Materials:

-

N-arylacrylamide

-

Aryl boronic acid

-

Pd(OAc)2 (Palladium(II) acetate)

-

PCy3 (Tricyclohexylphosphine)

-

K2CO3 (Potassium carbonate)

-

Toluene/H2O

Procedure:

-

In a reaction vessel, combine the N-arylacrylamide, aryl boronic acid, Pd(OAc)2, and PCy3.

-

Add a solution of K2CO3 in a mixture of toluene and water.

-

Degas the mixture and then heat under an inert atmosphere (e.g., argon or nitrogen) at the appropriate temperature.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 3,3-disubstituted oxindole.

Visualizing the Mechanism of Action: VEGFR Signaling Pathway

Many 2-oxoindole derivatives exert their anticancer effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The following diagram illustrates the VEGFR signaling cascade and the point of inhibition by 2-oxoindole derivatives.

Caption: VEGFR signaling pathway and inhibition by 2-oxoindoles.

Experimental Workflow: Synthesis and Screening of 2-Oxoindole Kinase Inhibitors

The following diagram outlines a typical workflow for the discovery and evaluation of novel 2-oxoindole-based kinase inhibitors.

Caption: Workflow for 2-oxoindole kinase inhibitor discovery.

Conclusion

The 2-oxoindole scaffold continues to be a cornerstone in the development of new therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, ensure its continued relevance in medicinal chemistry and drug discovery. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of 2-oxoindole derivatives will undoubtedly lead to the discovery of new and improved drugs for the treatment of cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Quaternary 3,3-Disubstituted 2-Oxindoles from 2-Substituted Indole Using Selectfluor [organic-chemistry.org]

- 3. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxindole synthesis [organic-chemistry.org]

Introduction to Tautomerism in 2-Oxoindolines

An In-depth Technical Guide to Tautomerism in 2-Oxoindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tautomeric phenomena observed in 2-oxoindoline derivatives, a core scaffold in many biologically active compounds. Understanding the tautomeric equilibria of these molecules is critical for drug design, as different tautomers can exhibit varied physicochemical properties and biological activities.

2-Oxoindoline, also known as oxindole, is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrolidone ring.[1] Its derivatives are of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active agents.[1][2] A key chemical feature of this scaffold is its ability to exist in different tautomeric forms, which are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] The two primary types of tautomerism exhibited by 2-oxoindoline derivatives are lactam-lactim and keto-enol tautomerism. The position of this equilibrium is a delicate balance influenced by the molecule's substitution pattern, the solvent, and the pH of the environment.[4][5]

Principal Tautomeric Forms

The 2-oxoindoline core can undergo two significant types of prototropic tautomerism.

Lactam-Lactim Tautomerism

This is an intrinsic property of the 2-oxoindoline ring system itself. It involves the migration of a proton between the nitrogen atom of the amide group (the lactam form) and the exocyclic oxygen atom (the lactim form).[2][6] In the solid state and in most common conditions, the lactam form is overwhelmingly stable and is the predominant species.[2][7] However, the existence of the lactim form, while often transient, can be supported by the formation of O-alkyl ethers or isatin-α-chlorides.[7]

Keto-Enol Tautomerism

For 2-oxoindoline derivatives substituted at the C3 position with a group containing an α-hydrogen (e.g., an acyl or alkyl group), keto-enol tautomerism becomes possible. This involves the interconversion between the ketone at C3 (keto form) and the corresponding enol, where a proton migrates from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a C=C double bond within the five-membered ring.[4][8] This equilibrium is highly sensitive to electronic and steric effects of substituents.[4][9]

Factors Influencing Tautomeric Equilibrium

The relative population of each tautomer is not fixed and can be significantly shifted by several factors.

Substituent Effects

The electronic nature of substituents on the aromatic ring or at the C3 position plays a crucial role.

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl, -Br) on the phenyl ring can increase the acidity of the N-H proton, potentially favoring the lactim form, although the lactam form generally remains dominant.[10][11] In C3-substituted derivatives, EWGs can stabilize the enol form through resonance.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -CH₃) generally stabilize the lactam and keto forms.

-

Steric Hindrance: Bulky substituents, particularly at the C3 position, can be a driving force that shifts the equilibrium away from the more common β-keto-enol tautomer to the β-diketo form to relieve steric strain.[9]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent have a profound impact on tautomeric preference.[12][13][14]

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with both the keto/lactam and enol/lactim forms. Their high dielectric constant can stabilize the more polar tautomer.[13][15] For instance, in some systems, polar protic solvents can increase the population of the keto-amine form over the phenol-imine form in related Schiff bases.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds and stabilize tautomers with acidic protons. The presence of both tautomeric forms is often observed in solvents like DMSO.[12]

-

Non-polar Solvents (e.g., benzene, cyclohexane): In these solvents, intramolecular hydrogen bonding is favored, which often stabilizes the enol form in C3-substituted derivatives.[12][16]

pH Effects

The pH of the medium can control the protonation state of the molecule, thereby shifting the equilibrium. Deprotonation can lead to the formation of an enolate or a lactimate anion, which can then be reprotonated to yield either tautomer. This is particularly relevant in biological systems where pH gradients exist.[5][17]

References

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-Oxindole_Chemicalbook [chemicalbook.com]

- 3. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. What is Lactam Lactim Tautomerism? - askIITians [askiitians.com]

- 6. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]

- 7. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 13. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 2-Oxoindoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoindoline-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the presence of an aldehyde group at the C3 position of the oxindole scaffold, confer a pronounced electrophilic character that drives its reactivity. This technical guide provides a comprehensive overview of the electrophilicity of this compound, detailing its synthesis, spectroscopic characterization, and its utility as an electrophile in key carbon-carbon bond-forming reactions. Detailed experimental protocols and reaction mechanisms are provided to facilitate its application in synthetic and medicinal chemistry research.

Introduction

The oxindole core is a privileged scaffold in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of a formyl group at the C3 position to create this compound enhances the synthetic utility of this motif. The aldehyde functionality acts as a potent electrophilic site, readily undergoing reactions with various nucleophiles. This reactivity is central to the construction of complex molecular architectures, including spirocyclic systems and other derivatives with potential therapeutic applications. Understanding and quantifying the electrophilicity of this compound is therefore crucial for its effective utilization in the design and synthesis of novel bioactive molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of 2-oxindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Oxindole

This protocol is adapted from established procedures for the formylation of electron-rich aromatic and heterocyclic compounds.[1]

Materials:

-

2-Oxindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-oxindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic Characterization

| Spectroscopic Data | This compound (and related Indole-3-carbaldehydes) |

| ¹H NMR (ppm) | δ 10.0-10.1 (s, 1H, -CHO), δ 8.2-8.4 (m, 1H, Ar-H), δ 7.2-7.8 (m, 3H, Ar-H), δ 3.5-4.0 (s, 1H, C3-H, tautomeric form dependent), NH proton signal also present. |

| ¹³C NMR (ppm) | δ 184-186 (-CHO), δ 175-180 (C=O, lactam), δ 110-150 (aromatic carbons). |

| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~1700-1720 (C=O stretch, lactam), ~1650-1670 (C=O stretch, aldehyde), ~1600 (C=C stretch, aromatic). |

Electrophilic Reactivity of this compound

The electrophilicity of the aldehyde group in this compound is enhanced by the electron-withdrawing nature of the adjacent carbonyl group of the oxindole ring. This makes it a highly reactive substrate for various nucleophilic addition reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction highlighting the electrophilicity of aldehydes. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[8][9][10][11][12][13][14][15] this compound readily participates in this reaction.

General Experimental Protocol for Knoevenagel Condensation:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.0-1.2 eq) in a suitable solvent such as ethanol or toluene.

-

Add a catalytic amount of a base (e.g., piperidine, triethylamine, or ammonium acetate, 0.1-0.2 eq).

-

The reaction mixture is typically stirred at room temperature or heated to reflux, with progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Table of Knoevenagel Condensation Reactions with Aromatic Aldehydes (for comparative purposes):

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 1h | >90 |

| 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Ethanol | RT, 15 min | 98 |

| 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2h | 85 |

| Indole-3-carboxaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 3h | High |

Note: The reactivity of aldehydes in the Knoevenagel condensation is generally enhanced by electron-withdrawing groups on the aromatic ring and diminished by electron-donating groups.[12]

Michael Addition